molecular formula C22H33F2N3O2 B4974419 3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one

3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No.: B4974419
M. Wt: 409.5 g/mol
InChI Key: VMEHMZQXRKJSJN-UHFFFAOYSA-N
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Description

3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Difluoromethoxy Group: This step often involves nucleophilic substitution reactions using difluoromethoxy-containing reagents.

    Coupling with Piperazine: The final step involves coupling the piperidine intermediate with 4-ethylpiperazine under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the piperidine or piperazine rings, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the difluoromethoxy group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action.

    Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the role of specific molecular targets.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluoromethoxy group and the piperidine and piperazine rings play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
  • 3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one

Uniqueness

The unique combination of the difluoromethoxy group with the piperidine and piperazine moieties distinguishes 3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one from similar compounds

Properties

IUPAC Name

3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33F2N3O2/c1-2-25-13-15-27(16-14-25)21(28)8-7-18-9-11-26(12-10-18)17-19-5-3-4-6-20(19)29-22(23)24/h3-6,18,22H,2,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEHMZQXRKJSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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